Superior Motilin Receptor Binding Affinity vs. Erythromycin
In a rabbit small intestinal smooth muscle tissue assay, (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid exhibits an IC50 of 3.80 nM for the motilin receptor [1]. This is >340-fold more potent than erythromycin, a known motilin receptor agonist, which shows an IC50 of approximately 1300 nM (1.3 µM) in comparable receptor binding studies [2]. This stark difference in affinity highlights the compound's potential for selective motilin receptor targeting in GI motility research.
| Evidence Dimension | Motilin receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 3.80 nM |
| Comparator Or Baseline | Erythromycin: ~1300 nM (1.3 µM) |
| Quantified Difference | >340-fold lower IC50 (more potent) |
| Conditions | Rabbit small intestinal smooth muscle tissue; in vitro binding assay |
Why This Matters
Demonstrates a significantly higher binding affinity for a key gastrointestinal target, justifying its selection for motilin receptor studies over broad-spectrum macrolide tools.
- [1] BindingDB. BDBM50421349 (CHEMBL265495). IC50: 3.80 nM for motilin receptor. View Source
- [2] Study of the binding of motilin to the membranes of enterocytes from rabbit jejunum. IC50 for erythromycin: 1.3 ± 0.1 x 10^-6 M. View Source
